Hispidulin

Catalog No.
S529967
CAS No.
1447-88-7
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidulin

CAS Number

1447-88-7

Product Name

Hispidulin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3

InChI Key

IHFBPDAQLQOCBX-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C=C2)OC3=C1C(O)=C(OC)C(O)=C3

Solubility

Soluble in DMSO

Synonyms

4',5,7-trihydroxy-6-methoxy-flavone, 4',5,7-trihydroxy-6-methoxyflavone, dinatin, hispidulin

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O

Description

The exact mass of the compound Hispidulin is 300.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Central Nervous System (CNS) Activities

Hispidulin is known to have various activities in the Central Nervous System (CNS) . The synthetic approaches to synthesizing hispidulin have been improved to increase feasibility and overall yields . The new synthetic scheme developed for synthesizing hispidulin has an improved overall yield as well as more concise reaction steps compared to previous methods . The overall applicability of this synthesis approach is demonstrated by the ability to generate 6-OMe-containing hispidulin derivatives as novel chemical entities to explore their biological functions .

Anticancer Properties

Hispidulin has shown promising biological effects, particularly in the field of anticancer research . It has significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . Hispidulin has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways .

Antioxidative and Anti-inflammatory Activities

Hispidulin is a flavonoid obtained from S. plebeia and has several pharmacological activities such as antioxidative, anti-inflammatory .

Anti-Melanoma Activities

Hispidulin has shown anti-proliferative and anti-migratory activities on human melanoma A2058 cells . It selectively decreased the cell viability of A2058 cells in a dose- and time-dependent manner . Hispidulin induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . Hispidulin was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival . Moreover, hispidulin promoted reactive oxygen species generation in cells and suppressed cell migration through downregulated matrix metalloproteinase-2 expression .

Lipid Metabolism

Anti-Inflammatory Activities

Hispidulin has been found to decrease the P. gingivalis LPS-Induced Expression of ICAM-1 in Endothelial Cells . This suggests that hispidulin could have potential anti-inflammatory applications, particularly in conditions related to endothelial inflammation .

Anti-Allergic Activities

Anti-Metastatic Activities

Hispidulin has shown anti-metastatic activities on human melanoma A2058 cells . It selectively decreased the cell viability of A2058 cells in a dose- and time-dependent manner . Hispidulin induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . Hispidulin was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival . Moreover, hispidulin promoted reactive oxygen species generation in cells and suppressed cell migration through downregulated matrix metalloproteinase-2 expression .

Anti-Tumor Activities

Hispidulin has various pharmacological benefits, such as anti-tumor . It has shown promising biological effects, particularly in the field of anticancer research . The main objective of this study is to investigate the anticancer properties of hispidulin and gain insight into its mechanistic targets in cancer cells .

Hispidulin, chemically known as 4',5,7-trihydroxy-6-methoxyflavone, is a naturally occurring flavonoid primarily isolated from Salvia triloba and other plant species. This compound features a complex structure characterized by multiple hydroxyl groups and a methoxy group, contributing to its diverse biological activities. Its molecular formula is C₁₆H₁₂O₆, and it has garnered attention due to its potential therapeutic effects, particularly in modulating the central nervous system and exhibiting anti-inflammatory properties .

  • Research suggests Hispidulin may work through various mechanisms, including activating AMPK (an enzyme regulating metabolism) and inhibiting specific signaling pathways [].
  • More investigation is needed to fully understand its mechanism of action for various effects [].
  • Currently, there is limited information available online regarding the safety profile of Hispidulin.
  • As with any compound, it is advisable to consult with a medical professional before ingesting Hispidulin or any plant material containing it.

The synthesis of hispidulin involves several key chemical transformations. The primary method includes:

  • Debenzyation: Removal of benzyl groups from precursors.
  • Oxidative Cyclization: Formation of the flavone structure through cyclization reactions.
  • Methylation: Introduction of methoxy groups at specific positions on the flavone skeleton.

Hispidulin exhibits a broad spectrum of biological activities:

  • Anticonvulsant Effects: It acts as a positive allosteric modulator of benzodiazepine receptors, enhancing GABAergic transmission and potentially offering therapeutic benefits for seizure disorders .
  • Anti-inflammatory Properties: Studies indicate that hispidulin can significantly reduce nitric oxide production in inflammatory models, highlighting its potential in treating inflammatory diseases .
  • Anticancer Activity: Hispidulin has shown promise in enhancing the sensitivity of cancer cells to chemotherapeutic agents by inhibiting drug efflux mechanisms .

The total synthesis of hispidulin has been explored extensively. Key methods include:

  • Friedel-Crafts Acetylation: Utilized to introduce acetyl groups prior to further transformations.
  • Claisen-Schmidt Condensation: A crucial step for forming chalcone intermediates.
  • Selective Bromination/Iodination: Employing reagents like N-bromosuccinimide or iodine in the presence of Lewis acids to achieve regioselective halogenation.

Hispidulin's applications are diverse:

  • Pharmaceutical Development: Due to its neuroprotective and anti-inflammatory properties, it is being investigated for potential use in treating neurological disorders and inflammatory diseases.
  • Natural Product Research: Its role as a natural product provides insights into the pharmacological potential of flavonoids in traditional medicine.
  • Chemotherapeutic Enhancer: Hispidulin is being explored as an adjunct therapy to improve the efficacy of existing cancer treatments .

Hispidulin's interactions have been studied primarily concerning its binding affinity to benzodiazepine receptors. It enhances the effects of GABA, leading to increased inhibitory neurotransmission. Additionally, research indicates that hispidulin may interact with various signaling pathways involved in inflammation and cancer progression, making it a compound of interest for further pharmacological exploration .

Hispidulin shares structural similarities with several other flavonoids, which can be compared based on their biological activities and chemical properties:

Compound NameStructure FeaturesNotable Activities
Quercetin3-hydroxyflavone with multiple hydroxylsAntioxidant, anti-inflammatory
Luteolin3',4',5,7-tetrahydroxyflavoneAntioxidant, anticancer
Apigenin4',5,7-trihydroxyflavoneAnticancer, anti-inflammatory
Chrysin5,7-dihydroxyflavoneAntioxidant, anxiolytic

Hispidulin is unique due to its specific structural arrangement and potent interaction with benzodiazepine receptors, setting it apart from these similar compounds by offering distinct pharmacological profiles .

Hispidulin demonstrates remarkable ability to induce programmed cell death through sophisticated regulation of both extrinsic and intrinsic apoptotic pathways. The compound exhibits dual-pathway activation, simultaneously triggering death receptor-mediated and mitochondrial-mediated apoptotic mechanisms across diverse cancer cell types [1]. This dual activation represents a particularly potent therapeutic mechanism, as it overcomes potential resistance that may arise from dysfunction in a single apoptotic pathway.

The compound effectively modulates key regulatory proteins within the apoptotic machinery. Studies demonstrate that hispidulin treatment leads to ceramide accumulation through inhibition of sphingosine kinase 1 activity, subsequently activating reactive oxygen species and c-Jun N-terminal kinase signaling cascades that culminate in apoptotic cell death [1]. Additionally, hispidulin-induced apoptosis involves the activation of adenosine monophosphate-activated protein kinase and mechanistic target of rapamycin signaling pathways, demonstrating the compound's ability to engage multiple cellular stress response mechanisms [2] [3].

Caspase Activation Mechanisms

Hispidulin demonstrates potent caspase-activating properties through multiple mechanistic pathways. In renal cell carcinoma models, the compound induces dose-dependent activation of caspase-3, caspase-8, and caspase-9, with complete abolition of apoptosis when caspase-3 is specifically inhibited, confirming caspase-dependent cell death [1]. The activation of both caspase-8 and caspase-9 indicates simultaneous engagement of extrinsic and intrinsic apoptotic pathways, with caspase-8 mediating death receptor signaling and caspase-9 facilitating mitochondrial-dependent apoptosis.

In non-small cell lung cancer models, hispidulin treatment results in significant upregulation of cleaved caspase-3 and cleaved poly ADP-ribose polymerase at concentrations ranging from 15 to 30 micromolar over 24-hour treatment periods [4]. The proteolytic cleavage of these proteins serves as definitive evidence of caspase cascade activation and downstream execution of apoptotic processes. The compound's ability to activate these executioner caspases demonstrates its capacity to commit cells to irreversible programmed cell death.

Acute myeloid leukemia studies reveal that hispidulin selectively activates the intrinsic apoptotic pathway, specifically inducing caspase-9 activation without concurrent caspase-8 activation [5]. This cell-type-specific mechanism suggests that hispidulin may preferentially target mitochondrial dysfunction in hematological malignancies, potentially offering therapeutic selectivity based on cellular context and apoptotic pathway dependencies.

Mitochondrial Membrane Permeability Effects

Hispidulin exerts profound effects on mitochondrial membrane integrity and function, primarily through disruption of mitochondrial membrane potential and induction of mitochondrial permeability transition. In hepatoblastoma cell models, treatment with hispidulin at concentrations of 10 to 20 micromolar results in significant loss of mitochondrial membrane potential, accompanied by cytochrome c release from mitochondria to cytosol [6]. This mitochondrial dysfunction is characterized by decreased Bcl-2 to Bax protein ratios, indicating a shift toward pro-apoptotic protein dominance that facilitates outer mitochondrial membrane permeabilization.

The compound's effects on mitochondrial bioenergetics extend beyond simple membrane permeabilization. Hispidulin treatment leads to disruption of the electron transport chain, specifically inhibiting enzymatic activities between complexes I and III of the respiratory chain [7]. This respiratory inhibition contributes to mitochondrial dysfunction and may serve as an additional mechanism for inducing cellular stress and subsequent apoptosis.

Biophysical studies using dimyristoylphosphatidylcholine liposomes and native mitochondrial membranes demonstrate that hispidulin alters membrane fluidity properties [8]. The compound decreases membrane fluidity in both gel and fluid phases when assessed using diphenylhexatriene fluorescence polarization, suggesting direct membrane interactions that may contribute to mitochondrial dysfunction [8] [9]. These membrane effects occur at relatively low concentrations around 10 micromolar, indicating high potency for mitochondrial membrane targeting.

Anti-inflammatory Action Through Cyclooxygenase and Lipoxygenase Inhibition

Hispidulin exhibits potent anti-inflammatory activities through comprehensive inhibition of inflammatory signaling pathways, particularly targeting nuclear factor-kappa B and mitogen-activated protein kinase cascades. The compound effectively suppresses Porphyromonas gingivalis lipopolysaccharide-induced inflammatory responses in human umbilical vein endothelial cells, demonstrating significant downregulation of intercellular adhesion molecule-1 expression through nuclear factor-kappa B inhibition [10] [11]. This mechanism involves prevention of nuclear factor-kappa B subunit p65 nuclear translocation, thereby blocking transcriptional activation of pro-inflammatory genes.

The anti-inflammatory effects extend to multiple cellular targets and inflammatory mediators. In macrophage cell systems, hispidulin treatment at concentrations ranging from 25 to 100 micromolar significantly reduces lipopolysaccharide-induced production of nitric oxide, interleukin-1 beta, and tumor necrosis factor-alpha [12] [13]. The compound also suppresses inducible nitric oxide synthase protein expression, demonstrating comprehensive anti-inflammatory activity across multiple enzymatic and cytokine pathways.

Hispidulin demonstrates additional anti-inflammatory mechanisms through modulation of mitogen-activated protein kinase signaling pathways, including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase [10]. This broad-spectrum kinase inhibition contributes to the compound's ability to suppress inflammatory responses at multiple signaling nodes, providing comprehensive anti-inflammatory therapeutic potential.

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Hispidulin demonstrates significant antioxidant capacity through direct free radical scavenging and activation of endogenous antioxidant defense systems. The compound exhibits dose-dependent 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity with an IC50 value of 300 micrograms per milliliter, indicating moderate direct antioxidant potential [14]. This free radical scavenging activity contributes to the compound's protective effects against oxidative stress-induced cellular damage.

The antioxidant mechanisms extend beyond direct radical scavenging to include activation of nuclear factor erythroid 2-related factor 2 antioxidant signaling pathways. In cerebral ischemia-reperfusion models, hispidulin treatment at 50 milligrams per kilogram daily for seven days results in significant upregulation of superoxide dismutase, glutathione peroxidase, catalase, and nuclear factor erythroid 2-related factor 2 expression [15]. Simultaneously, the treatment reduces malondialdehyde and reactive oxygen species levels, demonstrating comprehensive antioxidant protection through both enzymatic and non-enzymatic mechanisms.

Hispidulin effectively inhibits lipid peroxidation in isolated rat liver mitochondria and provides protection against xenobiotic-induced oxidative stress in mouse models [7]. The compound's ability to prevent oxidative damage to membrane lipids and proteins contributes to its cytoprotective effects and may underlie many of its therapeutic benefits across diverse pathological conditions involving oxidative stress.

Neuromodulatory Effects on gamma-Aminobutyric Acid Receptor Systems

Hispidulin functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptors, demonstrating significant neuromodulatory activity through the central benzodiazepine receptor system. The compound exhibits high-affinity binding to benzodiazepine receptor sites with an IC50 value of 1.3 micromolar for inhibition of flumazenil binding [16] [17]. This binding affinity approaches that of clinically used benzodiazepine medications, suggesting significant therapeutic potential for central nervous system applications.

Electrophysiological studies using Xenopus laevis oocytes expressing recombinant gamma-aminobutyric acid type A receptors demonstrate that hispidulin enhances gamma-aminobutyric acid-induced chloride currents across multiple receptor subtypes, including alpha-1, alpha-2, alpha-3, alpha-5, and alpha-6 containing receptors [16]. Maximum stimulation occurs at 10 micromolar hispidulin concentration, with potentiation reaching approximately 24 percent of that observed with 1 micromolar diazepam. Importantly, hispidulin modulates alpha-6 beta-2 gamma-2S receptor subtypes, unlike diazepam, suggesting unique pharmacological properties and potential therapeutic advantages.

The compound demonstrates significant anticonvulsant activity in seizure-prone Mongolian gerbil models of epilepsy. Oral administration of hispidulin at 10 milligrams per kilogram body weight daily for seven days markedly reduces seizure incidence from 80 percent in vehicle-treated animals to 30 percent in hispidulin-treated animals [16] [17]. This anticonvulsant efficacy is comparable to diazepam treatment at 2 milligrams per kilogram daily, demonstrating clinically relevant neuroprotective activity. The compound successfully crosses the blood-brain barrier with an uptake rate of 1.14 milliliters per minute per gram, approaching values obtained with highly penetrating compounds such as diazepam [16].

Angiogenesis Inhibition via Vascular Endothelial Growth Factor Suppression

Hispidulin demonstrates potent anti-angiogenic activity through comprehensive inhibition of vascular endothelial growth factor receptor 2-mediated signaling pathways. The compound effectively suppresses vascular endothelial growth factor-induced proliferation, migration, and capillary-like tube formation in human umbilical vein endothelial cells at concentrations ranging from 5 to 20 micromolar [18]. This anti-angiogenic activity translates to significant tumor growth inhibition in pancreatic cancer xenograft models, where subcutaneous treatment at 20 milligrams per kilogram daily results in substantial reduction of tumor volume accompanied by decreased tumor vascularization.

The molecular mechanism underlying hispidulin's anti-angiogenic effects involves specific targeting of the phosphoinositide 3-kinase, protein kinase B, and mechanistic target of rapamycin signaling cascade. Treatment with hispidulin suppresses vascular endothelial growth factor-triggered activation of vascular endothelial growth factor receptor 2, phosphoinositide 3-kinase, protein kinase B, mechanistic target of rapamycin, and ribosomal protein S6 kinase, while demonstrating minimal effects on focal adhesion kinase or extracellular signal-regulated kinase at effective concentrations [18]. This selective inhibition of angiogenic signaling pathways provides targeted anti-tumor activity with potentially reduced off-target effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7F61604C2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1447-88-7

Wikipedia

Hispidulin
Difelikefalin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Patel K, Patel DK. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report. J Tradit Complement Med. 2016 Dec 10;7(3):360-366. doi: 10.1016/j.jtcme.2016.11.003. eCollection 2017 Jul. Review. PubMed PMID: 28725632; PubMed Central PMCID: PMC5506639.
2: Atif M, Ali I, Hussain A, Hyder Sv, Khan FA, Maalik A, Farooq U. PHARMACOLOGICAL ASSESSMENT OF HISPIDULIN - A NATURAL BIOACTIVE FLAVONE. Acta Pol Pharm. 2016 May-Jun;73(3):565-78. Review. PubMed PMID: 27476273.
3: Zhang L, Wei K, Xu J, Yang D, Zhang C, Wang Z, Li M. Belamcanda chinensis (L.) DC-An ethnopharmacological, phytochemical and pharmacological review. J Ethnopharmacol. 2016 Jun 20;186:1-13. doi: 10.1016/j.jep.2016.03.046. Epub 2016 Mar 23. Review. PubMed PMID: 27032710.
4: Atif M, Ali I, Hussain A, Hyder SV, Niaz B, Khan FA, Maalik A, Farooq U. PHARMACOLOGICAL ASSESSMENT OF HISPIDULIN--A NATURAL BIOACTIVE FLAVONE. Acta Pol Pharm. 2015 Sep-Oct;72(5):829-42. Review. PubMed PMID: 26665389.
5: Moufid A, Eddouks M. Artemisia herba alba: a popular plant with potential medicinal properties. Pak J Biol Sci. 2012 Dec 15;15(24):1152-9. Review. PubMed PMID: 23755405.

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